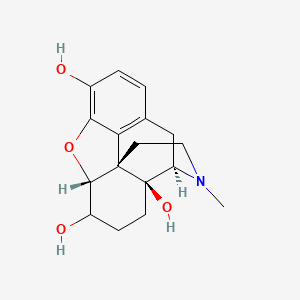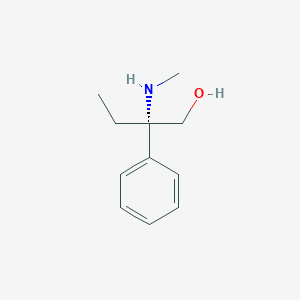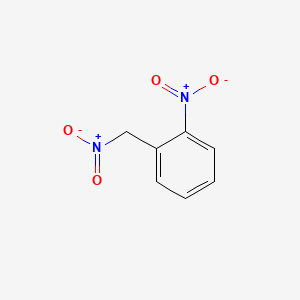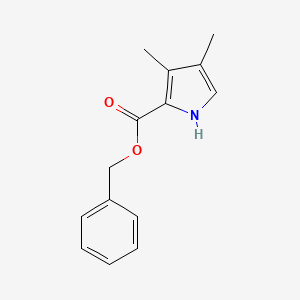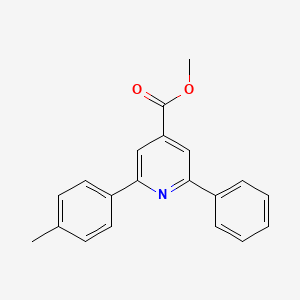
4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chlorobenzoyl, hydrazono, ethoxyphenyl, and dichlorobenzoate moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxybenzaldehyde under acidic conditions to form the hydrazono-methyl derivative.
Esterification: The final step involves the esterification of the hydrazono-methyl derivative with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl and dichlorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-(4-Chlorobenzoyl)hydrazono)methyl)phenyl 2-chlorobenzoate
- 4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate
- 4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Uniqueness
4-((2-(4-Chlorobenzoyl)hydrazono)methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Propriétés
| 357300-77-7 | |
Formule moléculaire |
C23H17Cl3N2O4 |
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl3N2O4/c1-2-31-21-11-14(13-27-28-22(29)15-4-6-16(24)7-5-15)3-10-20(21)32-23(30)18-9-8-17(25)12-19(18)26/h3-13H,2H2,1H3,(H,28,29)/b27-13+ |
Clé InChI |
BTJADOWYQVUTEZ-UVHMKAGCSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


